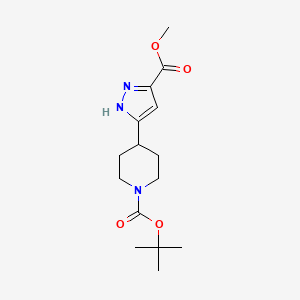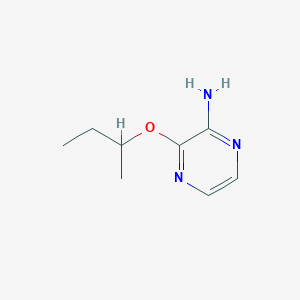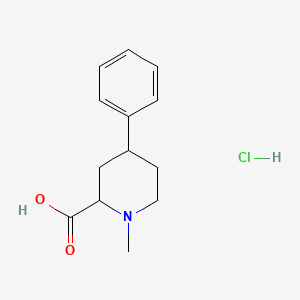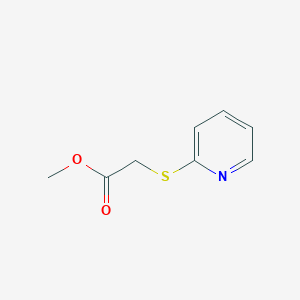
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential biological activities, which can provide insights into the general class of compounds to which the compound belongs. For instance, acetamide derivatives have been synthesized and evaluated for their biological activities, such as opioid kappa agonists and anticonvulsant properties .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the formation of an amide bond between an acyl group and an amine. Paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports the synthesis of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and their evaluation for anticonvulsant activity. These studies suggest that the synthesis of such compounds is feasible and can be tailored to introduce different substituents for desired biological activities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The structure-activity relationship (SAR) is often explored to optimize the pharmacological profile of these compounds. For example, paper discusses the SAR trends in 2-aryl-2-(pyridin-2-yl)acetamides, indicating that certain substitutions on the phenyl ring enhance anticonvulsant activity. This suggests that the molecular structure of "this compound" would be important for its potential biological effects.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions based on their functional groups. The presence of an amide bond suggests susceptibility to hydrolysis under certain conditions, potentially yielding the corresponding acid and amine. The substituents on the acetamide core, such as aryl or alkyl groups, may also participate in reactions like oxidation, reduction, or electrophilic substitution, depending on their chemical nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The papers provided do not directly discuss these properties for "this compound," but they do provide characterization data for related compounds, which typically include spectroscopic analysis (LCMS, IR, 1H, and 13C NMR) and elemental analysis .
Scientific Research Applications
Pharmacological Characterization and Therapeutic Potential
Compounds with structures related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide have been explored for their pharmacological properties, particularly in the context of opioid receptor antagonism. For instance, research into κ-opioid receptor (KOR) antagonists has shown that certain pyrrolidine derivatives demonstrate significant affinity for KORs, suggesting potential for the treatment of depression and addiction disorders (Grimwood et al., 2011). This highlights the possible research avenue for exploring similar compounds' therapeutic benefits.
Synthesis and Chemical Properties
Chemical synthesis and modification of pyrrolidine-based compounds are critical for developing new pharmaceutical agents. Studies on synthesizing related compounds, such as pyrrolidine dione derivatives, provide a framework for understanding the chemical reactivity and synthetic pathways that could apply to this compound. These pathways could be pivotal for generating analogs with enhanced biological activities or improved pharmacokinetic profiles (Barlow et al., 1991).
Biochemical Applications and Mechanistic Studies
The detailed mechanistic understanding of biochemical pathways and molecular interactions is fundamental to drug discovery and development. Pyrrolidine derivatives' interaction with biological targets, such as enzymes or receptors, provides valuable insights into designing more effective and selective therapeutic agents. For example, the chemoselective acetylation of amino groups in related compounds demonstrates the potential for targeted modification of biochemical pathways, which could be relevant for understanding the mechanisms of action of this compound in a biological context (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-10(9-4-6-20-8-9)3-5-14-11(17)7-15-12(18)1-2-13(15)19/h4,6,8,10,16H,1-3,5,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJDOUWLRXDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)
![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)




![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)